T0901317
Vue d'ensemble
Description
TO-901317 est un composé synthétique connu pour son rôle d'agoniste des récepteurs X du foie (LXRα et LXRβ). Les récepteurs X du foie sont des récepteurs nucléaires qui régulent l'expression des gènes impliqués dans le métabolisme des lipides, l'inflammation et l'homéostasie du cholestérol . TO-901317 a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement de l'athérosclérose, du diabète et de la neuroinflammation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse implique généralement les étapes suivantes :
Formation du noyau benzènesulfonamide : La réaction commence par la formation du noyau benzènesulfonamide en faisant réagir un dérivé benzénique approprié avec du chlorure de sulfonyle.
Introduction de groupes trifluoroéthyle :
Hydroxylation : La dernière étape consiste en l'hydroxylation des groupes trifluoroéthyle pour former le composé souhaité, TO-901317.
Méthodes de production industrielle
La production industrielle de TO-901317 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification efficaces pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
TO-901317 subit diverses réactions chimiques, notamment :
Oxydation : TO-901317 peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, en particulier au niveau de la partie sulfonamide.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions douces.
Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les sulfonamides réduits et les benzènesulfonamides substitués .
Applications De Recherche Scientifique
TO-901317 a une large gamme d'applications en recherche scientifique, notamment :
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de l'athérosclérose, du diabète et des maladies neuro-inflammatoires.
Mécanisme d'action
TO-901317 exerce ses effets en se liant aux récepteurs X du foie (LXRα et LXRβ) et en les activant.Cette liaison conduit à l'activation transcriptionnelle de gènes cibles impliqués dans le métabolisme des lipides, l'homéostasie du cholestérol et l'inflammation . Les principales cibles moléculaires et voies impliquées sont les suivantes :
Transporteur ABC A1 (ABCA1) : Favorise l'évacuation du cholestérol des cellules.
Protéine de liaison à l'élément régulateur du stérol-1c (SREBP-1c) : Régule la synthèse des acides gras.
Cytokines inflammatoires : Module l'expression des cytokines pro-inflammatoires.
Mécanisme D'action
TO-901317 exerts its effects by binding to and activating liver X receptors (LXRα and LXRβ)This binding leads to the transcriptional activation of target genes involved in lipid metabolism, cholesterol homeostasis, and inflammation . The major molecular targets and pathways involved include:
ATP-binding cassette transporter A1 (ABCA1): Promotes cholesterol efflux from cells.
Sterol regulatory element-binding protein-1c (SREBP-1c): Regulates fatty acid synthesis.
Inflammatory cytokines: Modulates the expression of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
TO-901317 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste des LXR. Des composés similaires comprennent :
GW3965 : Un autre agoniste des LXR ayant des effets similaires mais une structure chimique différente.
LXR-623 : Un agoniste sélectif du LXRβ ayant des applications thérapeutiques potentielles dans les maladies neurodégénératives.
WAY-252623 : Un agoniste des LXR ayant une structure chimique et un profil pharmacologique distincts.
TO-901317 se distingue par sa double activité sur les LXRα et LXRβ, ce qui en fait un outil précieux pour étudier les rôles complets des récepteurs X du foie dans divers processus biologiques .
Activité Biologique
T0901317 is a synthetic compound recognized primarily as a potent agonist of liver X receptors (LXR), specifically LXR-alpha and LXR-beta. Its biological activity has been extensively studied due to its implications in lipid metabolism, inflammation, and various disease models, including cancer and sepsis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
This compound functions by activating LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. It exhibits high affinity for both LXR subtypes, with dissociation constants (Kd) of approximately 7 nM for LXR-alpha and 22 nM for LXR-beta . Upon activation, this compound upregulates genes involved in cholesterol efflux, such as ABCA1, thereby influencing lipid metabolism and potentially reducing atherosclerosis risk .
Dual Activity as a PXR Agonist
Interestingly, this compound also acts as a ligand for the pregnane X receptor (PXR), exhibiting similar potency in binding and activation . This dual activity may contribute to its diverse biological effects, including the induction of liver steatosis—an effect not observed with other LXR-specific ligands like GW3965 . The ability to activate PXR may explain some of the adverse effects associated with this compound treatment.
Lipid Metabolism and Atherosclerosis
Research indicates that this compound significantly lowers serum and liver cholesterol levels while inhibiting the development of atherosclerosis in murine models . The compound enhances insulin secretion and improves glucose tolerance, highlighting its potential therapeutic role in metabolic disorders.
Study | Findings |
---|---|
Reduced serum cholesterol levels in mice. | |
Decreased atherosclerosis without affecting hepatic lipogenesis. |
Anti-Cancer Activity
This compound has been shown to exert antiandrogen effects in prostate cancer cells. In studies involving androgen-dependent LNCaP cells, this compound inhibited androgen-induced proliferation and suppressed the expression of prostate-specific antigen (PSA), a key marker in prostate cancer progression . This suggests that this compound may be beneficial in managing androgen-sensitive tumors.
Cancer Type | Effect |
---|---|
Prostate Cancer | Suppressed PSA expression; inhibited cell proliferation. |
Inflammatory Response Modulation
In models of sepsis, this compound administration resulted in reduced systemic infection and improved cardiac function . Furthermore, it was found to upregulate thrombomodulin expression in human umbilical vein endothelial cells (HUVECs), indicating its potential role in modulating the inflammatory response through LXR activation .
Case Studies
- Prostate Cancer Treatment : In vivo studies demonstrated that this compound inhibited tumor growth in athymic mice implanted with LNCaP cells. The compound's ability to block androgen receptor signaling presents a novel approach to treating advanced prostate cancer .
- Sepsis Model : Administration of this compound in septic mice led to significant improvements in cardiac dysfunction and reduced bacterial load, suggesting its therapeutic potential in acute inflammatory conditions .
Propriétés
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIWFELWJPNFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040618 | |
Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293754-55-9 | |
Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TO-901317 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TO-901317 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T0901317 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: T0901317 functions as a synthetic ligand for Liver X Receptors (LXRs) and Retinoic Acid Receptor-Related Orphan Receptors (RORs).
- LXR interaction: this compound acts as an agonist for both LXRα and LXRβ. [, , ] Upon binding to LXRs, it induces the expression of genes involved in cholesterol and lipid metabolism, including ABCA1, ABCG1, and SREBP-1c. [, , ]
- ROR interaction: Interestingly, this compound acts as an inverse agonist for RORα and RORγ, but not for RORβ. [] It binds to these receptors and inhibits their transactivation activity, affecting processes like gluconeogenesis and immune function. []
A: In mice fed a high-fat diet, this compound administration demonstrated several effects on lipid metabolism: [, , ]
- Increased HDL cholesterol: this compound significantly elevates high-density lipoprotein (HDL) cholesterol levels, likely due to the increased expression of ABCA1 and ABCG1. [, ]
- Elevated triglycerides: While increasing HDL cholesterol, this compound also elevates plasma and liver triglyceride levels. [] This effect can be mitigated by co-administration of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. []
- Increased peroxisomal fatty acid β-oxidation: this compound administration surprisingly increases peroxisomal fatty acid β-oxidation in the liver. []
A: Yes, research indicates that the effects of this compound can vary across different tissues. [] While it induces LXR target gene expression in the intestines and macrophages of mice, it does not demonstrate this effect in the liver. [] This tissue selectivity might be advantageous in minimizing potential side effects associated with systemic LXR activation.
A: this compound demonstrates an ability to repress the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6Pase) in HepG2 cells. [] This repression is dependent on ROR activity and is not a result of the compound's interaction with LXRs. [] This finding highlights this compound's potential as a target for modulating glucose metabolism, particularly in the context of metabolic disorders.
ANone: Despite its therapeutic potential, this compound exhibits certain limitations:
- Lipogenesis Induction: One significant drawback is its ability to induce liver lipogenesis and increase triglyceride levels, potentially leading to hepatic steatosis. [, , ]
- Limited Gene Expression Normalization in Diabetes: Although this compound improves blood glucose levels in diabetic mouse models, it only partially normalizes hepatic gene expression. [] Many diabetes-related gene alterations remain unaffected or worsen with treatment, suggesting that targeting additional pathways might be necessary for comprehensive diabetes management.
A: Research has identified acanthoic acid-related diterpenes as potent activators of LXRs, similar to this compound. [] These naturally occurring compounds also stimulate cholesterol efflux from macrophages and antagonize inflammatory gene expression, primarily through LXR-dependent mechanisms. [] Further investigation into these diterpenes might reveal promising candidates with improved safety and efficacy profiles compared to this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.